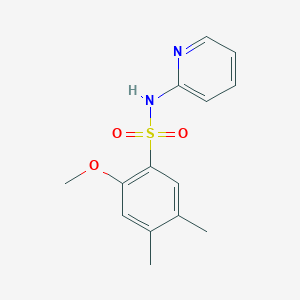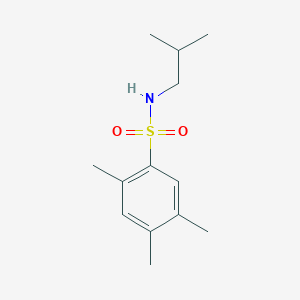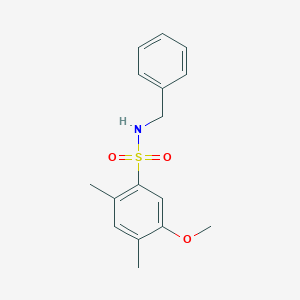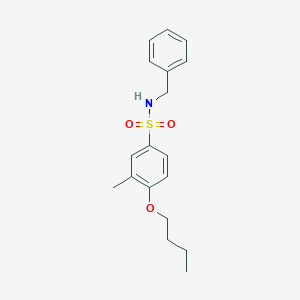![molecular formula C22H30N2O5S B272636 Ethyl 4-{[4-(pentyloxy)-1-naphthyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B272636.png)
Ethyl 4-{[4-(pentyloxy)-1-naphthyl]sulfonyl}-1-piperazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-{[4-(pentyloxy)-1-naphthyl]sulfonyl}-1-piperazinecarboxylate, also known as PNPP, is a chemical compound that has been widely used in scientific research for its unique properties. This compound has been synthesized using various methods and has been applied in different fields of research, including biochemistry, pharmacology, and neuroscience. In
Mecanismo De Acción
Ethyl 4-{[4-(pentyloxy)-1-naphthyl]sulfonyl}-1-piperazinecarboxylate works by inhibiting the activity of phosphodiesterases, which are enzymes that break down cyclic nucleotides in the body. This leads to an increase in the levels of cyclic nucleotides, which can have various physiological effects. This compound has also been shown to bind to G protein-coupled receptors and modulate their activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including an increase in the levels of cyclic nucleotides, which can lead to vasodilation, bronchodilation, and inhibition of platelet aggregation. This compound has also been shown to modulate the activity of G protein-coupled receptors, which can affect neurotransmission, hormone secretion, and immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 4-{[4-(pentyloxy)-1-naphthyl]sulfonyl}-1-piperazinecarboxylate has several advantages for lab experiments, including its high potency and selectivity for phosphodiesterases and G protein-coupled receptors. However, this compound has some limitations, including its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are several future directions for Ethyl 4-{[4-(pentyloxy)-1-naphthyl]sulfonyl}-1-piperazinecarboxylate research, including the development of more potent and selective analogs, the study of its effects on different cell types and tissues, and the exploration of its potential therapeutic applications in various diseases, including cardiovascular disease, asthma, and cancer.
In conclusion, this compound is a chemical compound that has been widely used in scientific research for its unique properties. It has been synthesized using various methods and has been applied in different fields of research. This compound has been shown to have various biochemical and physiological effects and has several advantages and limitations for lab experiments. There are several future directions for this compound research, including the development of more potent and selective analogs and the exploration of its potential therapeutic applications in various diseases.
Métodos De Síntesis
Ethyl 4-{[4-(pentyloxy)-1-naphthyl]sulfonyl}-1-piperazinecarboxylate can be synthesized using a variety of methods, including the reaction of 4-bromo-1-naphthol with pentyloxyamine, followed by sulfonylation with methanesulfonyl chloride and then coupling with piperazine-1-carboxylic acid ethyl ester using a carbodiimide coupling reagent. Another method involves the reaction of 4-bromo-1-naphthol with pentyloxyamine, followed by sulfonylation with p-toluenesulfonyl chloride and then coupling with piperazine-1-carboxylic acid ethyl ester using a carbodiimide coupling reagent.
Aplicaciones Científicas De Investigación
Ethyl 4-{[4-(pentyloxy)-1-naphthyl]sulfonyl}-1-piperazinecarboxylate has been widely used in scientific research as a tool for studying the mechanism of action of different enzymes and receptors. It has been used to study the activity of phosphodiesterases, which are enzymes that break down cyclic nucleotides in the body. This compound has also been used to study the activity of G protein-coupled receptors, which are involved in a variety of physiological processes, including neurotransmission, hormone secretion, and immune response.
Propiedades
Fórmula molecular |
C22H30N2O5S |
|---|---|
Peso molecular |
434.6 g/mol |
Nombre IUPAC |
ethyl 4-(4-pentoxynaphthalen-1-yl)sulfonylpiperazine-1-carboxylate |
InChI |
InChI=1S/C22H30N2O5S/c1-3-5-8-17-29-20-11-12-21(19-10-7-6-9-18(19)20)30(26,27)24-15-13-23(14-16-24)22(25)28-4-2/h6-7,9-12H,3-5,8,13-17H2,1-2H3 |
Clave InChI |
IHVPHYKWQYOBQS-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)C(=O)OCC |
SMILES canónico |
CCCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



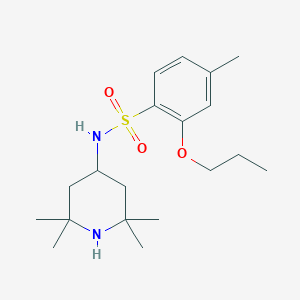
![4-[(4-Methyl-2-propoxyphenyl)sulfonyl]morpholine](/img/structure/B272558.png)
![1-[(4-Methyl-2-propoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B272560.png)
